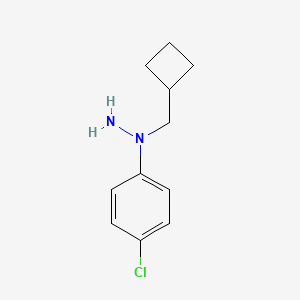
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with cyclobutylmethylhydrazine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine compound.
Industrial Production Methods
Industrial production methods for hydrazines often involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-2-(cyclobutylmethyl)hydrazine
- 1-(4-Chlorophenyl)-1-(cyclopropylmethyl)hydrazine
- 1-(4-Chlorophenyl)-1-(cyclohexylmethyl)hydrazine
Uniqueness
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is unique due to its specific structural features, such as the presence of a cyclobutylmethyl group
生物活性
1-(4-Chlorophenyl)-1-(cyclobutylmethyl)hydrazine is a compound that belongs to the hydrazine class, known for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
1. Overview of Hydrazines
Hydrazines, characterized by the functional group -NH-NH2, are known for their varied pharmacological properties. They exhibit activities such as antimicrobial , anti-inflammatory , anticonvulsant , and anticancer effects . The structural features of hydrazines contribute to their biological efficacy, making them important in medicinal chemistry.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclobutylmethyl chloride with 4-chlorophenylhydrazine. This reaction can be performed under basic conditions to facilitate the formation of the hydrazine bond.
3.1 Antimicrobial Activity
Hydrazones, including derivatives of this compound, have shown promising antimicrobial properties. Studies indicate that hydrazone compounds can inhibit a range of bacterial and fungal strains. For instance, a study highlighted that compounds similar to hydrazones exhibited significant inhibition against strains such as Escherichia coli and Staphylococcus aureus at varying concentrations .
3.2 Anti-inflammatory Effects
Research has demonstrated that certain hydrazone derivatives possess anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for these compounds indicate their potential effectiveness in reducing inflammation. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
3.3 Anticancer Properties
The anticancer potential of hydrazines has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics, which allow it to interact with cellular targets effectively. A review on hydrazones reported their capability to inhibit tumor growth in vitro and in vivo models .
4. Case Studies
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial activity of synthesized hydrazone derivatives against multiple pathogens. The results indicated that certain derivatives showed over 70% inhibition against Bacillus subtilis and Candida albicans at concentrations as low as 25 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects, a series of hydrazone derivatives were tested for COX-2 inhibition using an enzyme assay. Compounds demonstrated significant inhibition with selectivity indexes indicating a preference for COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
5. Research Findings Summary Table
特性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-1-(cyclobutylmethyl)hydrazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-4-6-11(7-5-10)14(13)8-9-2-1-3-9/h4-7,9H,1-3,8,13H2 |
InChIキー |
BVYKNPXXWQSEBT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CN(C2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















